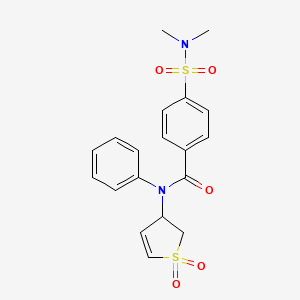
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate, also known as TDBPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has also been shown to interact with metal ions, which may contribute to its catalytic properties.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, its long-term effects on human health are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water and other common solvents may pose challenges for certain applications.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate, including its further development as an anticancer agent, its use as a building block for the synthesis of new materials, and its application in catalysis. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate on human health.
In conclusion, Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate is a promising compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potential therapeutic properties make it an attractive candidate for further research and development.
Synthesemethoden
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate can be synthesized through a multistep process, which involves the reaction of tert-butyl acrylate with 2,5-difluorophenyl boronic acid, followed by the addition of lithium diisopropylamide and N,N-dimethylformamide. The resulting intermediate is then treated with sodium hydride and 2-aminoethanol to yield Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has been shown to exhibit antitumor activity in vitro, making it a promising candidate for further development as an anticancer agent. In materials science, Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate has been used as a ligand in the synthesis of chiral catalysts for asymmetric reactions.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-12(2,3)18-11(17)13(4,16)9-7-8(14)5-6-10(9)15/h5-7H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOJBMAYDRMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=C(C=CC(=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(2,5-difluorophenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

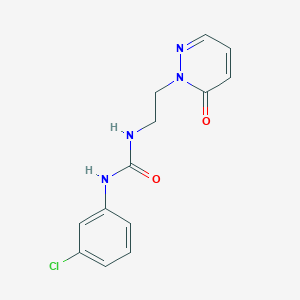
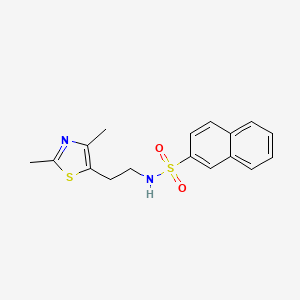
![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
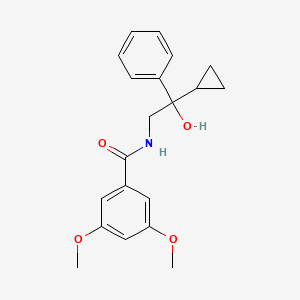
![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

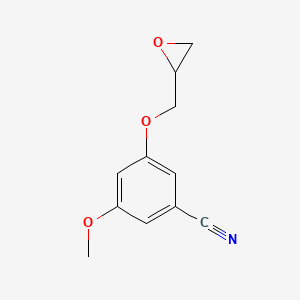

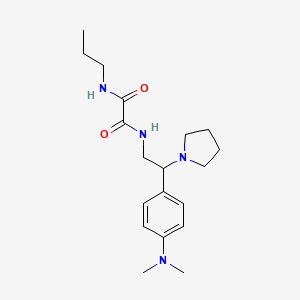
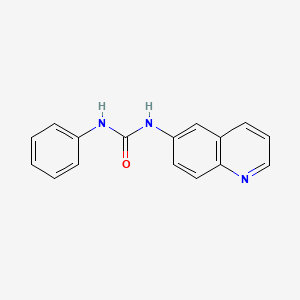
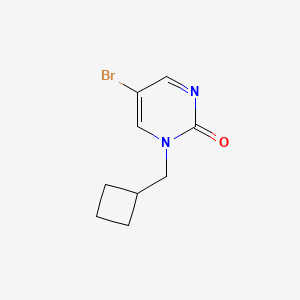
![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2752665.png)
